N-(5-Formyl-2-methylphenyl)acetamide
Description
N-(5-Formyl-2-methylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a formyl group at the 5-position and a methyl group at the 2-position, linked to an acetamide moiety. Acetamides are widely studied for their biological activities, including antimicrobial, antifungal, and cytotoxic properties, with substituent patterns playing a critical role in modulating these effects .
Properties
IUPAC Name |
N-(5-formyl-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-3-4-9(6-12)5-10(7)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYUIFVPXYYAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493987 | |
| Record name | N-(5-Formyl-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63913-25-7 | |
| Record name | N-(5-Formyl-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(5-Formyl-2-methylphenyl)acetamide typically involves the reaction of 5-formyl-2-methylphenylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then purified through recrystallization to obtain the final product.
Chemical Reactions Analysis
N-(5-Formyl-2-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
N-(5-Formyl-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Formyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the acetamide group can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Acetamide Derivatives
Structural Comparison
The table below summarizes key structural features and functional groups of N-(5-Formyl-2-methylphenyl)acetamide and related compounds:
Key Observations :
- Electron-Withdrawing Groups : Compounds with formyl (e.g., ), nitro (), or trifluoromethoxy () groups may enhance reactivity or binding to biological targets due to electron-withdrawing effects.
- Hydrophobic Substituents : Methyl groups (as in this compound) or halogens (e.g., chloro in ) can improve lipid solubility, influencing bioavailability.
Characterization :
- NMR and MS : Critical for confirming structures (e.g., ¹H/¹³C NMR in , HRMS in ).
- Melting Points : Range from 92–94°C () to higher values for halogenated derivatives, reflecting crystallinity differences.
Antimicrobial and Antifungal Effects :
- Gram-Positive Bacteria : Compounds 47 and 48 () with benzothiazole-sulfonyl-piperazine motifs show potent activity.
- Fungi : Derivatives 49 and 50 () exhibit antifungal properties, likely due to sulfonyl and heteroaromatic groups.
Cytotoxicity :
Structure-Activity Relationships (SAR) :
Physicochemical Properties
Biological Activity
N-(5-Formyl-2-methylphenyl)acetamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 177.2 g/mol. The compound features a phenyl ring substituted with a formyl group and an acetamide group, which contribute to its biological reactivity and interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Properties :
- It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains range from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
- Antifungal activity has also been observed, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
-
Anti-inflammatory Effects :
- The compound is being studied for its potential to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
- Enzyme Inhibition :
The mechanism of action of this compound involves its interaction with specific molecular targets:
- Hydrogen Bonding : The formyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
- Enzyme Interaction : The acetamide group can interact with various enzymes and receptors, modulating their activity and potentially leading to therapeutic effects .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(5-Formyl-2-methoxyphenyl)acetamide | Methoxy group instead of methyl | Different reactivity due to the methoxy substituent |
| N-(5-Fluorophenyl)acetamide | Fluorine atom substitution | Enhanced chemical properties due to electronegative fluorine |
| N-(2-Methylphenyl)formamide | Lacks formyl group | Simpler structure with different reactivity |
This comparison highlights how the presence of different functional groups influences the biological activity and potential applications of these compounds .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various acetamide derivatives, including this compound, demonstrating its effectiveness against E. coli and S. aureus with promising MIC values .
- Neuroprotective Potential : Research into derivatives of acetamides has indicated that modifications can enhance their efficacy in inhibiting cholinesterases, suggesting that this compound may have neuroprotective properties worth exploring further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
